molecular formula C20H26N4O3S B2777293 1-[6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoyl]piperidine-4-carboxamide CAS No. 450356-78-2

1-[6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoyl]piperidine-4-carboxamide

Cat. No.: B2777293
CAS No.: 450356-78-2
M. Wt: 402.51
InChI Key: SEUBDUARSAWBIB-UHFFFAOYSA-N
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Description

1-[6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoyl]piperidine-4-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is part of a broader class of quinazoline derivatives, which are known for their diverse biological activities .

Preparation Methods

The synthesis of 1-[6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoyl]piperidine-4-carboxamide typically involves the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid . Water is often used as the reaction medium, aligning with green chemistry principles to minimize the use of hazardous chemicals and solvents . Industrial production methods may vary, but the emphasis is on optimizing yields and ensuring the safety of both the process and the environment .

Chemical Reactions Analysis

1-[6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .

Scientific Research Applications

1-[6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of combinatorial libraries of rhodanine derivatives.

    Biology: It is used in the study of various biological activities, including antibacterial and antitumor properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes that adhere to green chemistry principles.

Mechanism of Action

The mechanism of action of 1-[6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of cancer cells and bacteria. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with DNA replication and repair mechanisms.

Comparison with Similar Compounds

1-[6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoyl]piperidine-4-carboxamide can be compared with other quinazoline derivatives, such as:

    3-Benzylspiro[benzo[h]quinazoline-5,1′-cycloheptan]-4(6H)-one: Known for its antibacterial activity.

    2-Sulfanylidene-1,3-thiazolidin-4-one (rhodanine): Exhibits various biological activities and is considered a privileged structure in medicinal chemistry.

The uniqueness of this compound lies in its specific molecular structure, which allows for unique interactions with biological targets and potential therapeutic applications.

Biological Activity

The compound 1-[6-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)hexanoyl]piperidine-4-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H23N5O3SC_{15}H_{23}N_{5}O_{3}S, with a molecular weight of 353.4 g/mol. The structure features a piperidine core linked to a tetrahydroquinazoline moiety, which is known for various biological activities.

PropertyValue
Molecular FormulaC15H23N5O3S
Molecular Weight353.4 g/mol
IUPAC NameThis compound

Antiviral Activity

Recent studies have indicated that compounds structurally similar to This compound exhibit significant antiviral properties. For instance, related piperidine derivatives have shown efficacy against neurotropic alphaviruses and cytomegalovirus (CMV), with half-maximal inhibitory concentrations (IC50) in the low micromolar range (approximately 1 µM) and selectivity indices exceeding 100 .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. Preliminary results suggest that it may inhibit key enzymes involved in various metabolic pathways. For example, compounds with similar scaffolds have demonstrated inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmission . The IC50 values for these inhibitors ranged from 0.63 µM to 6.28 µM .

The mechanism by which This compound exerts its biological effects likely involves interaction with specific molecular targets within cells. This may include:

  • Enzyme Binding : The compound may bind to active sites of enzymes such as AChE or viral proteases, inhibiting their activity.
  • Receptor Modulation : It may influence receptor-mediated signaling pathways, potentially affecting cell proliferation and apoptosis.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Antiviral Screening : A high-throughput screening identified piperidine derivatives as potent inhibitors of CMV and other RNA viruses, demonstrating their therapeutic potential in viral infections .
  • Enzyme Inhibitor Development : Research on piperidine derivatives has highlighted their role as AChE inhibitors with promising pharmacological profiles suitable for treating neurodegenerative diseases .

Properties

IUPAC Name

1-[6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanoyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S/c21-18(26)14-9-12-23(13-10-14)17(25)8-2-1-5-11-24-19(27)15-6-3-4-7-16(15)22-20(24)28/h3-4,6-7,14H,1-2,5,8-13H2,(H2,21,26)(H,22,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUBDUARSAWBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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